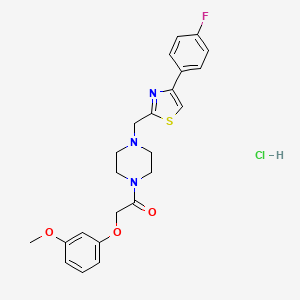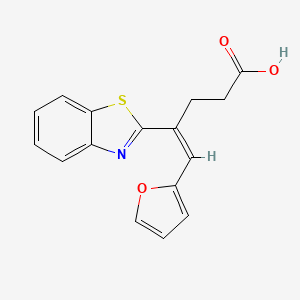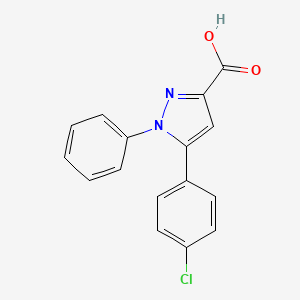![molecular formula C21H26N4O2S B2968410 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034453-05-7](/img/structure/B2968410.png)
3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a complex organic compound featuring various functional groups including a phenylthio, piperazine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Here's a generalized synthetic route:
Formation of Pyrazole Core: : The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of Piperazine: : The pyrazole core is then functionalized with a carbonyl group and reacted with piperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the piperazine moiety.
Thioether Formation: : The final step involves introducing the phenylthio group via nucleophilic substitution reactions using thiophenol and suitable leaving groups like alkyl halides.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for high yield and purity is crucial. Large-scale synthesis may involve the use of continuous flow reactors for efficient heat and mass transfer, and greener solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can undergo oxidation reactions to form sulfoxides and sulfones, which can alter its biological activity.
Reduction: : Reduction reactions can target the carbonyl and other reducible functionalities, potentially forming alcohols or other reduced derivatives.
Substitution: : The phenylthio group can be involved in nucleophilic or electrophilic substitution reactions, potentially introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Conditions can vary, but often involve strong bases or acids to facilitate nucleophilic/electrophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and reduced aromatic compounds.
Substitution Products: : Functionalized phenylthio derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one holds promise in several research areas:
Medicinal Chemistry: : Its complex structure makes it a potential candidate for drug development, especially as enzyme inhibitors or receptor antagonists.
Biology: : It can be used as a tool to study biological pathways involving its molecular targets.
Material Science: : Its unique functional groups suggest it could be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Mechanistic Insights
The exact mechanism of action would depend on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests it might fit into binding pockets of proteins, influencing their function.
Molecular Targets and Pathways
Potential molecular targets could include G-protein coupled receptors (GPCRs) or enzyme active sites. Pathway involvement would vary but might include signaling pathways affected by its interaction with these targets.
Comparison with Similar Compounds
3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can be compared with compounds like:
1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one: : Lacking the phenylthio group, it might have different binding properties and biological activity.
4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine: : Without the propanone extension, it may have different solubility and reactivity.
Other Pyrazole Derivatives: : Similar core structure but varying functional groups, leading to diverse applications and properties.
An enthralling deep dive into a compound that could very well be shaping future scientific advancements. Let’s see where this might take us in the world of chemistry and beyond!
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-3,6-7,16H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIYTYLLBOQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)



![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2968339.png)

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)
![3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2968344.png)
![N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2968345.png)

![methyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2968347.png)
![N-(3,4-dimethoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2968349.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
